molecular formula C23H22N4O5S B11602171 2-{[5,6-Bis(furan-2-YL)-1,2,4-triazin-3-YL]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

2-{[5,6-Bis(furan-2-YL)-1,2,4-triazin-3-YL]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B11602171
M. Wt: 466.5 g/mol
InChI Key: JUIJOBISCZBGCK-UHFFFAOYSA-N
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Description

2-{[5,6-Bis(furan-2-YL)-1,2,4-triazin-3-YL]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a complex organic compound featuring a unique combination of furan, triazine, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5,6-Bis(furan-2-YL)-1,2,4-triazin-3-YL]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the furan and triazine intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-{[5,6-Bis(furan-2-YL)-1,2,4-triazin-3-YL]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The triazine ring can be reduced under specific conditions.

    Substitution: The acetamide group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

The major products formed from these reactions include oxidized furan derivatives, reduced triazine compounds, and substituted acetamide derivatives.

Scientific Research Applications

2-{[5,6-Bis(furan-2-YL)-1,2,4-triazin-3-YL]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-{[5,6-Bis(furan-2-YL)-1,2,4-triazin-3-YL]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The furan and triazine rings can interact with enzymes and receptors, modulating their activity. The acetamide group may facilitate binding to proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5,6-Bis(furan-2-YL)-1,2,4-triazin-3-YL]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is unique due to its specific combination of furan, triazine, and acetamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H22N4O5S

Molecular Weight

466.5 g/mol

IUPAC Name

2-[[5,6-bis(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C23H22N4O5S/c1-29-16-8-7-15(13-19(16)30-2)9-10-24-20(28)14-33-23-25-21(17-5-3-11-31-17)22(26-27-23)18-6-4-12-32-18/h3-8,11-13H,9-10,14H2,1-2H3,(H,24,28)

InChI Key

JUIJOBISCZBGCK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC(=C(N=N2)C3=CC=CO3)C4=CC=CO4)OC

Origin of Product

United States

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